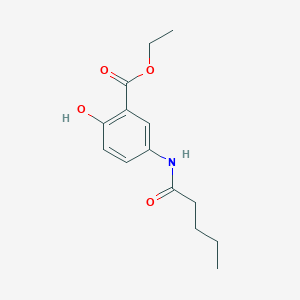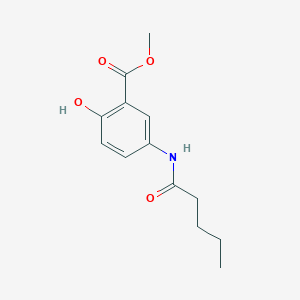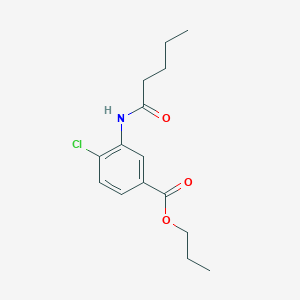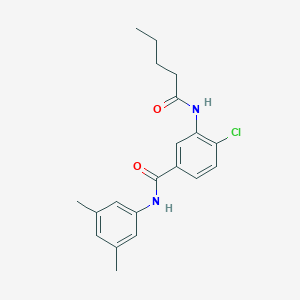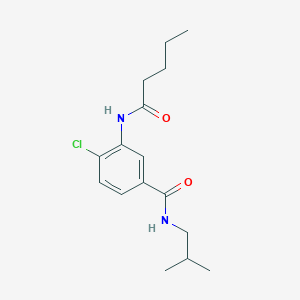![molecular formula C17H16O6 B308991 Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate](/img/structure/B308991.png)
Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate, also known as MMBO, is a synthetic compound with potential applications in the field of medicinal chemistry. The compound is a derivative of benzoic acid and has a molecular weight of 338.34 g/mol. MMBO is a white crystalline powder that is soluble in organic solvents such as methanol and ethyl acetate.
Mecanismo De Acción
The mechanism of action of Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate is believed to involve the inhibition of COX-2 activity. COX-2 is an enzyme that is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of COX-2, Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate is able to reduce inflammation and pain.
In addition to its anti-inflammatory and analgesic effects, Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate has also been found to have antitumor activity. The compound induces apoptosis in cancer cells by activating the caspase pathway, which is involved in programmed cell death.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate are related to its anti-inflammatory, analgesic, and antitumor activities. The compound has been found to inhibit COX-2 activity, which reduces the production of prostaglandins and leads to a reduction in inflammation and pain. Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate has also been found to induce apoptosis in cancer cells, which may have potential applications in the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate in lab experiments is its potency as an inhibitor of COX-2 activity. The compound has been found to be more potent than the commonly used NSAID indomethacin. Another advantage is its potential as an antitumor agent, which may have applications in cancer research.
One limitation of using Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate in lab experiments is its synthetic nature, which may limit its availability and increase its cost. Another limitation is the lack of research on its toxicity and safety profile.
Direcciones Futuras
There are several future directions for research on Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate. One direction is to study its potential as an anti-inflammatory and analgesic agent in animal models of inflammation and pain. Another direction is to investigate its potential as an antitumor agent in animal models of cancer.
In addition, further research is needed to determine the toxicity and safety profile of Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate, as well as its pharmacokinetics and pharmacodynamics. This information will be important in the development of potential therapeutic applications of the compound.
Conclusion
In conclusion, Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate is a synthetic compound with potential applications in the field of medicinal chemistry. The compound has been found to have anti-inflammatory, analgesic, and antitumor activities, which are related to its inhibition of COX-2 activity and induction of apoptosis in cancer cells. Future research is needed to investigate its potential as a therapeutic agent and to determine its toxicity and safety profile.
Métodos De Síntesis
The synthesis of Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride. The resulting compound is then reacted with methyl 3-methoxy-4-hydroxybenzoate in the presence of a base such as triethylamine to form Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate. The reaction scheme is shown below:
Aplicaciones Científicas De Investigación
Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate has been studied for its potential applications as an anti-inflammatory and analgesic agent. In a study published in the Journal of Medicinal Chemistry, Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate was found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate was found to be a more potent inhibitor of COX-2 than the commonly used nonsteroidal anti-inflammatory drug (NSAID) indomethacin.
In another study published in the European Journal of Medicinal Chemistry, Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate was found to have antitumor activity against human breast cancer cells. The compound was found to induce apoptosis, or programmed cell death, in the cancer cells by activating the caspase pathway.
Propiedades
Nombre del producto |
Methyl 3-methoxy-4-[(3-methoxybenzoyl)oxy]benzoate |
|---|---|
Fórmula molecular |
C17H16O6 |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
methyl 3-methoxy-4-(3-methoxybenzoyl)oxybenzoate |
InChI |
InChI=1S/C17H16O6/c1-20-13-6-4-5-11(9-13)17(19)23-14-8-7-12(16(18)22-3)10-15(14)21-2/h4-10H,1-3H3 |
Clave InChI |
PLFLLTBVUDSHEI-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC |
SMILES canónico |
COC1=CC=CC(=C1)C(=O)OC2=C(C=C(C=C2)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-3-[(2-phenoxypropanoyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B308913.png)
![Ethyl 4-chloro-3-[(2-phenoxypropanoyl)amino]benzoate](/img/structure/B308914.png)
![4-chloro-N-(4-ethoxyphenyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308915.png)
![4-chloro-N-(4-methyl-2-pyridinyl)-3-[(2-phenoxypropanoyl)amino]benzamide](/img/structure/B308916.png)
![3-[(3-chlorobenzoyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B308917.png)
